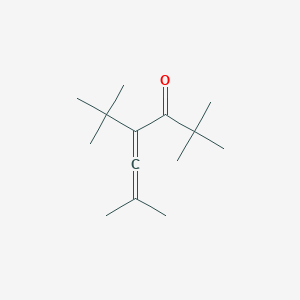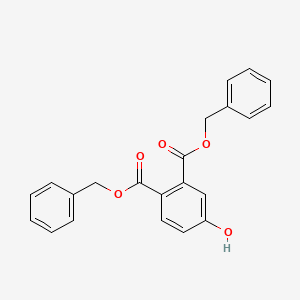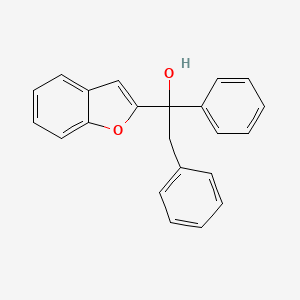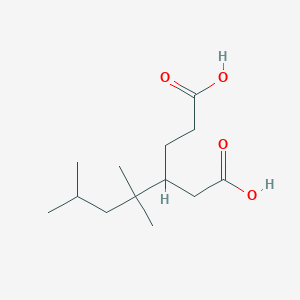
4-tert-Butyl-2,2,6-trimethylhepta-4,5-dien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butyl-2,2,6-trimethylhepta-4,5-dien-3-one is an organic compound characterized by its unique structure, which includes a tert-butyl group and multiple methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2,2,6-trimethylhepta-4,5-dien-3-one typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method involves the alkylation of a suitable precursor with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the reaction, and the process is optimized for large-scale production.
化学反応の分析
Types of Reactions
4-tert-Butyl-2,2,6-trimethylhepta-4,5-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the formation of alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Compounds with different functional groups replacing the tert-butyl group
科学的研究の応用
4-tert-Butyl-2,2,6-trimethylhepta-4,5-dien-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce tert-butyl groups into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 4-tert-Butyl-2,2,6-trimethylhepta-4,5-dien-3-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The pathways involved may include covalent binding to active sites or alteration of protein conformation.
類似化合物との比較
Similar Compounds
- 4-tert-Butyl-2,4,6-trimethylheptane
- 4-tert-Butyl-2,6-dimethylacetophenone
- 2,6-Di-tert-butyl-4-methylphenol
Uniqueness
4-tert-Butyl-2,2,6-trimethylhepta-4,5-dien-3-one is unique due to its specific arrangement of tert-butyl and methyl groups, which confer distinct reactivity and properties compared to similar compounds
特性
CAS番号 |
88036-37-7 |
|---|---|
分子式 |
C14H24O |
分子量 |
208.34 g/mol |
InChI |
InChI=1S/C14H24O/c1-10(2)9-11(13(3,4)5)12(15)14(6,7)8/h1-8H3 |
InChIキー |
LIRKJKGYZVHZDI-UHFFFAOYSA-N |
正規SMILES |
CC(=C=C(C(=O)C(C)(C)C)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(Benzylamino)propyl]-2-methoxyphenol](/img/structure/B14398792.png)
![1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14398815.png)

![5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398822.png)

![(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one](/img/structure/B14398835.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14398837.png)


![1,1',1'',1''',1'''',1'''''-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene](/img/structure/B14398852.png)
![3-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398853.png)

![10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398868.png)
